molecular formula C12H14N2O B1427006 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one CAS No. 911718-28-0

1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one

Cat. No.: B1427006
CAS No.: 911718-28-0
M. Wt: 202.25 g/mol
InChI Key: PZMGZIDJSIUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one” is a compound that contains an imidazole moiety and an indenone moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been well documented . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

1. Alpha 2-Adrenoceptor Agonist and Antihypertensive Drug Development

  • Research Findings: Studies have shown that certain derivatives of imidazolidin-2-one, like marsanidine, exhibit selective alpha 2-adrenoceptor ligand properties. These compounds have potential medical uses as alpha 2-adrenoceptor agonists and may be developed as centrally acting antihypertensive drugs (Sa̧czewski et al., 2008).

2. Hypotensive Properties and Receptor Affinity

  • Research Findings: Analogs of imidazolidin-2-one, such as Marsanidine and TCS-80, have been tested for their hypotensive properties in rats. These studies aimed to understand the role of α2-adrenergic and I1-imidazoline receptors in mediating the cardiovascular effects of these compounds (Boblewski et al., 2016).

3. Influence of Fluorination on Pharmacological Properties

  • Research Findings: Research has shown that fluorination of the indazole ring in certain α2-adrenoceptor agonists can influence their binding affinity and selectivity. The fluorinated derivatives exhibit varying degrees of hypotensive and bradycardic activities, which are significant for understanding their cardiovascular properties (Wasilewska et al., 2014).

4. Development of Hypotensive Agents

  • Research Findings: A series of 1‐[(imidazolidin‐2‐yl)imino]‐1H‐indole analogues were synthesized and tested for their activities at α1‐ and α2‐adrenoceptors as well as imidazoline receptors. These studies focused on developing compounds with high cardiovascular activity and understanding their metabolic stability (Kornicka et al., 2017).

5. Antibacterial and Antifungal Activities

  • Research Findings: New derivatives of 5-imino-4-thioxo-2-imidazolidinone have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activities, with certain derivatives displaying the best antimicrobial activity (Ammar et al., 2016).

Future Directions

The development of new methods for the synthesis of imidazole derivatives is an urgent task . The proposed method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, with some changes persisting even after the compound has been degraded. These effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGZIDJSIUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 4
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.